molecular formula C26H19ClN2O3S B11402623 N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide

Cat. No.: B11402623
M. Wt: 475.0 g/mol
InChI Key: HRIYSGPPKDEAEW-UHFFFAOYSA-N
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Description

N-{5-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE is a complex organic compound that features a thiazole ring, a benzopyran ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then coupled with the benzopyran ring through a series of condensation and cyclization reactions. Common reagents used in these reactions include thioamides, halogenated benzenes, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{5-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .

Mechanism of Action

The mechanism of action of N-{5-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The benzopyran ring may also contribute to the compound’s overall activity by stabilizing interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[(4-CHLOROPHENYL)METHYL]-1,3-THIAZOL-2-YL}-1-OXO-3-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE is unique due to the presence of the chlorophenyl group, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new therapeutic agents and studying complex chemical and biological systems .

Properties

Molecular Formula

C26H19ClN2O3S

Molecular Weight

475.0 g/mol

IUPAC Name

N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide

InChI

InChI=1S/C26H19ClN2O3S/c27-20-9-6-16(7-10-20)12-21-15-28-26(33-21)29-24(30)18-8-11-22-19(13-18)14-23(32-25(22)31)17-4-2-1-3-5-17/h1-11,13,15,23H,12,14H2,(H,28,29,30)

InChI Key

HRIYSGPPKDEAEW-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)C2=C1C=C(C=C2)C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)Cl)C5=CC=CC=C5

Origin of Product

United States

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